1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]-
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Overview
Description
1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- is a heterocyclic compound that features both benzimidazole and thiazole rings. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzimidazole derivatives with thiazole-containing compounds under specific conditions. For instance, the reaction of 2-mercaptobenzimidazole with 4-thiazolylmethyl chloride in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzimidazole-thiazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Albendazole: Used as an anthelmintic agent.
Mebendazole: Known for its broad-spectrum antiparasitic activity.
Uniqueness: 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- is unique due to its dual functionality, combining the properties of both benzimidazole and thiazole rings. This dual functionality enhances its versatility and effectiveness in various applications compared to other similar compounds .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S2/c1-2-4-10-9(3-1)13-11(14-10)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBJJZJMACYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351442 |
Source
|
Record name | 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92590-01-7 |
Source
|
Record name | 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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